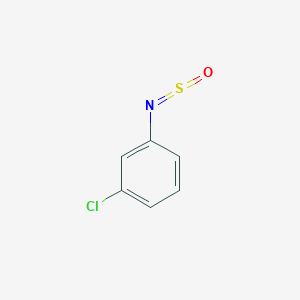

1-Chloro-3-(sulfinylamino)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

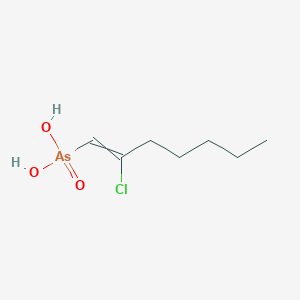

1-Chloro-3-(sulfinylamino)benzene is a chemical compound with the molecular formula C6H4ClNOS . It is a complex molecule that consists of 84 Hydrogen atoms, 50 Carbon atoms, 1 Nitrogen atom, 8 Oxygen atoms, and 1 Phosphorous atom .

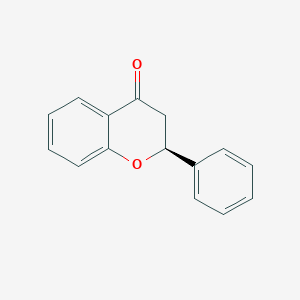

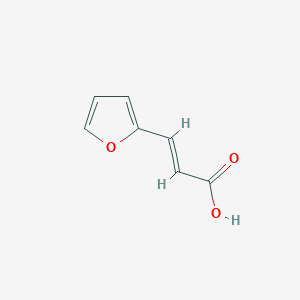

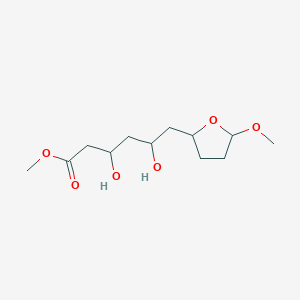

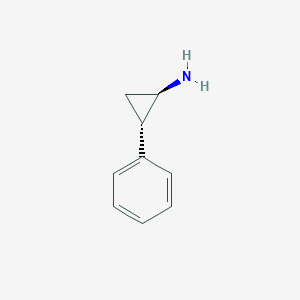

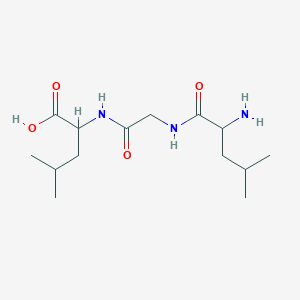

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(sulfinylamino)benzene is determined by its molecular formula C6H4ClNOS . The exact spatial arrangement of atoms and the molecular geometry can be visualized using a structure data file (SDF/MOL File) .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Friedel-Crafts Sulfonylation : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reaction demonstrates the importance of chloro-substituted compounds in facilitating sulfonylation of benzene and substituted benzenes. This process yields almost quantitative yields of diaryl sulfones under ambient conditions, showcasing the potential of chloro-substituted reagents in organic synthesis and catalysis (Nara, Harjani, & Salunkhe, 2001).

Electrophilic Chlorination : The study on electrophilic chlorination of arenes and heterocycles using 1-Chloro-1,2-benziodoxol-3-one highlights the reagent's versatility in chlorinating a range of substrates, including nitrogen-containing heterocycles and arenes. This reagent is noted for its ease of preparation, stability, and scalability, suggesting a role for similar chloro-substituted compounds in synthetic chemistry (Wang et al., 2016).

Materials Science and Catalysis

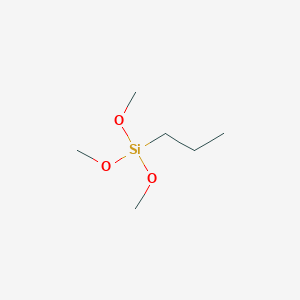

- Sol–Gel Derived Hybrid Materials : Research into the heterogenization of CH3ReO3 inside porous systems of hybrid silica matrixes via the sol–gel method for epoxidation of olefins illustrates the intersection of materials science and catalysis. This study provides a foundation for understanding how chloro-substituted compounds could be integrated into materials for catalytic applications, enhancing reactivity and recyclability (Dallmann & Buffon, 2000).

Antimicrobial Studies

- Synthesis and Antimicrobial Activity : The synthesis and study of 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol and derivatives showcase the potential biomedical applications of chloro-substituted compounds. These compounds have demonstrated efficacy in antibacterial and antifungal activities, hinting at the possible relevance of 1-Chloro-3-(sulfinylamino)benzene in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Propriétés

IUPAC Name |

1-chloro-3-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRHPIMLPFGUPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935937 |

Source

|

| Record name | 1-Chloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-(sulfinylamino)benzene | |

CAS RN |

15851-82-8 |

Source

|

| Record name | Benzenamine, 3-chloro-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.